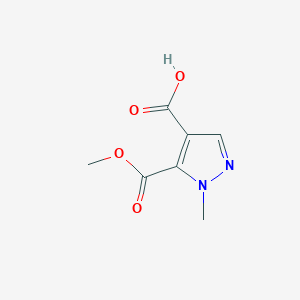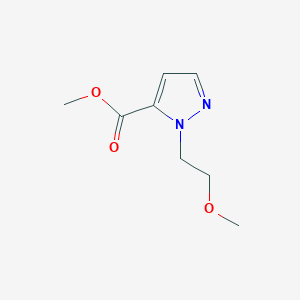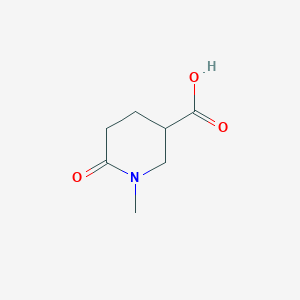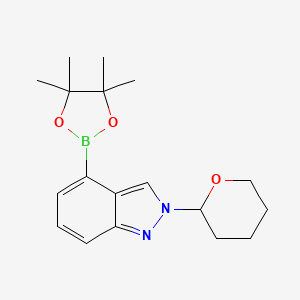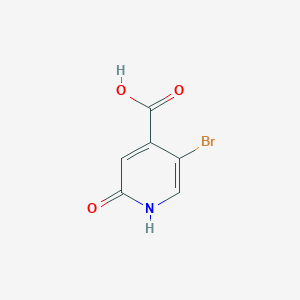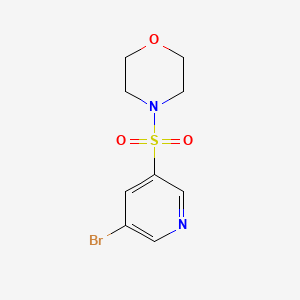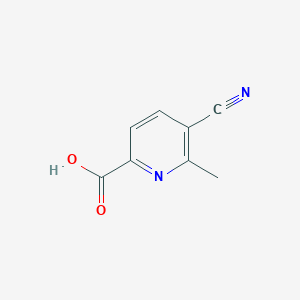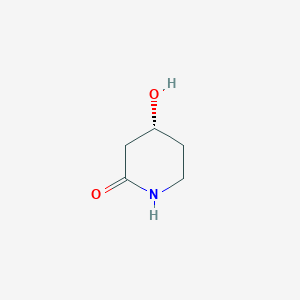
(R)-4-Hydroxy-piperidin-2-one
Vue d'ensemble
Description
(R)-4-Hydroxy-piperidin-2-one is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Characterization
A series of optically active molecules based on a 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template have been developed. These compounds show varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, indicating potential for treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).
Chemical Synthesis
Optically active 4-hydroxyalk-2-enenitriles were synthesized via the reaction of optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes, demonstrating the versatility of (R)-4-Hydroxy-piperidin-2-one in chemical synthesis (Nolcami et al., 1986).
Pharmacological Investigations
N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones were synthesized and characterized for pharmacological effects. These compounds, derived from piperidin-4-ones, demonstrated antibacterial and antioxidant activities, along with molecular docking studies for CHK1 protein interaction (Mohanraj & Ponnuswamy, 2017).
Selective Receptor Antagonism
4-acetamidopiperidine derivatives were synthesized, showing high selectivity for human muscarinic M3 receptors over M2 receptors, indicating potential for treating obstructive airway disease (Mitsuya et al., 1999).
Diastereoselective Synthesis
4-Hydroxypiperidin-2-ones can be prepared in a highly diastereoselective fashion using Cu(I)-catalyzed reductive aldol cyclization, enabling enantioselective synthesis of functionalized piperidin-2-ones (Lam et al., 2005).
Biological Activity and Structure Analysis
Studies on 3-Cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol revealed insights into its structural and biological characteristics, emphasizing the importance of hydroxy groups in piperidine derivatives (Wang & Lin, 2011).
Propriétés
IUPAC Name |
(4R)-4-hydroxypiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCAKTIAKXMBQF-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)C[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649691 | |
| Record name | (4R)-4-Hydroxypiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051316-41-6 | |
| Record name | (4R)-4-Hydroxypiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-4-Hydroxy-piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using Sphingomonas sp. HXN-200 for the production of (R)-4-Hydroxy-piperidin-2-one?
A1: Sphingomonas sp. HXN-200 exhibits high activity and regioselectivity in the hydroxylation of N-substituted piperidin-2-ones, leading to the formation of (R)-4-Hydroxy-piperidin-2-ones []. The bacteria can achieve this transformation with a moderate enantiomeric excess (ee) of up to 68%, meaning that the desired (R)-enantiomer is produced in higher quantities compared to the (S)-enantiomer []. This biocatalytic approach offers a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.
Q2: Can the enantiomeric excess of this compound be improved using this biocatalytic method?
A2: While the research demonstrates successful production of this compound with Sphingomonas sp. HXN-200, the enantiomeric excess remains moderate []. Further research could explore strategies to enhance the enantioselectivity of the biocatalyst. This might involve optimizing fermentation conditions, genetically modifying the strain for improved enzyme selectivity, or developing downstream purification techniques to isolate the desired enantiomer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B1294029.png)
![[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294031.png)
